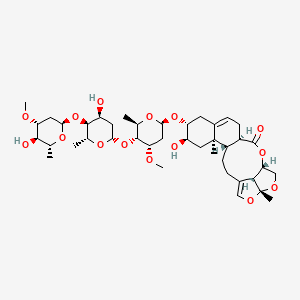

Cynanoside F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H62O15 |

|---|---|

Molecular Weight |

794.9 g/mol |

IUPAC Name |

(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

InChI |

InChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20-,21-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38-,40+,41+/m1/s1 |

InChI Key |

BRAQGYOYQRQKSH-QDSGIGJGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4CC5=CC[C@@H]6[C@@H]([C@]5(C[C@H]4O)C)CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC6=O)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Cynanoside F: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanoside F is a pregnane-type steroidal glycoside that has garnered significant interest within the scientific community due to its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the botanical origins of this compound, detailed methodologies for its extraction and isolation, and an examination of its biological activity, with a focus on its interaction with cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility.

Botanical Origin and Natural Sources

This compound is primarily isolated from the roots of Cynanchum atratum , a perennial climbing plant belonging to the Apocynaceae family.[1] This plant, known in traditional medicine, is a rich source of various C21 steroidal glycosides, including this compound.[1][2] While Cynanchum atratum is the most cited source, other species within the Cynanchum genus are also known to produce a variety of structurally related steroidal glycosides.

Quantitative Data on Extraction

The yield of this compound can vary depending on the plant material and the extraction method employed. While specific yields for pure this compound are not consistently reported in the literature, the following table summarizes data from a representative extraction of Cynanchum atratum roots, which provides an indication of the quantities of initial extracts from which this compound can be isolated.

| Starting Material | Extraction Solvent | Initial Extract Yield | Subsequent Fraction Yield | Percentage of Initial Extract |

| 1 kg powdered roots of Cynanchum atratum | Hexane | 39.80 g (brown oily substance) | 3.97 g (yellow oily portion) | 0.397% |

Data synthesized from a study on the fractionation of Cynanchum atratum extract.[3]

Experimental Protocols

Extraction of Crude Saponins from Cynanchum atratum

This protocol outlines a general procedure for the initial extraction of crude saponins, which include this compound, from the roots of Cynanchum atratum.

Materials:

-

Dried and powdered roots of Cynanchum atratum

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Macerate the powdered roots of Cynanchum atratum with 95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Allow the mixture to stand for 24-48 hours with occasional stirring.

-

Filter the extract through filter paper to remove the solid plant material.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol extract.

-

Evaporate the n-butanol extract to dryness to yield the crude saponin mixture.

Isolation and Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude saponin extract using column chromatography.

Materials:

-

Crude saponin extract from Cynanchum atratum

-

Silica gel (100-200 mesh)

-

Chromatography column

-

Solvent system: Chloroform-Methanol gradient

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

Developing solvent for TLC (e.g., Chloroform:Methanol:Water, 8:2:0.2)

-

Visualizing agent for TLC (e.g., 10% sulfuric acid in ethanol, followed by heating)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Dissolve the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation process by performing TLC on the collected fractions.

-

Spot the fractions on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots. Fractions containing compounds with a similar Rf value to a this compound standard are pooled.

-

Concentrate the pooled fractions containing this compound using a rotary evaporator to obtain the purified compound.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Signaling Pathway Modulation by this compound

This compound has been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it inhibits the phosphorylation of key kinases in this pathway, namely p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). This inhibition leads to a downstream reduction in the activation of transcription factors and the expression of pro-inflammatory genes.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Conclusion

This compound, a steroidal glycoside predominantly sourced from the roots of Cynanchum atratum, demonstrates significant biological activity, particularly in the modulation of inflammatory pathways. The experimental protocols provided in this guide offer a foundational approach for its extraction and isolation, which can be further optimized for specific research and development needs. The elucidation of its inhibitory action on the MAPK signaling pathway underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research into the quantitative analysis of this compound in various Cynanchum species and the refinement of purification techniques will be crucial for advancing its journey from a natural product to a potential clinical candidate.

References

- 1. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Melanogenic Effects of Fractioned Cynanchum atratum by Regulation of cAMP/MITF Pathway in a UVB-Stimulated Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Cynanoside F from Cynanchum atratum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynanoside F, a pregnane-type steroidal glycoside isolated from the roots of the traditional medicinal herb Cynanchum atratum, has garnered significant interest within the scientific community. This interest is primarily due to its potent anti-inflammatory properties, which suggest its potential as a therapeutic agent for inflammatory conditions such as atopic dermatitis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes a detailed, albeit generalized, experimental protocol based on established methods for isolating similar compounds from Cynanchum atratum. Furthermore, this guide summarizes the key quantitative data and presents diagrams of the experimental workflow and the compound's known signaling pathway. While this document compiles the most critical information available in the public domain, researchers are directed to the primary literature for specific quantitative data essential for replication and further investigation.

Introduction

Cynanchum atratum Bunge, a perennial herbaceous plant, has a long history of use in traditional medicine in East Asia for treating a variety of ailments, including fever, urinary tract infections, and inflammatory diseases. Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, with C21 steroidal glycosides being a prominent class. Among these, this compound has emerged as a compound of particular interest due to its significant biological activities.

The initial discovery and characterization of this compound were reported as part of a broader investigation into the pregnane glycoside constituents of Cynanchum atratum. This guide synthesizes the available information to provide a detailed technical overview for researchers and drug development professionals.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of pregnane glycosides from Cynanchum atratum. The precise details and optimization parameters for the isolation of this compound can be found in the primary scientific literature.

Plant Material and Extraction

-

Plant Material: The roots of Cynanchum atratum are collected and authenticated. The plant material is then dried and pulverized to a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the target compounds. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of fractionation and chromatographic steps to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates the compounds based on their polarity, with the pregnane glycosides typically concentrating in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The bioactive fractions (typically ethyl acetate and n-butanol) are then subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

ODS Column Chromatography: Fractions enriched with this compound are further purified using octadecylsilyl (ODS) reversed-phase column chromatography, eluting with a gradient of methanol and water.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC, which provides high resolution and yields the compound in a highly purified form.

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated this compound is determined through a combination of spectroscopic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon and proton framework of the molecule. 2D-NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound. The specific values are found in the primary research article by Bai et al. (2007) in the journal Steroids.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₄₁H₆₄O₁₅ |

| Molecular Weight | 794.9 g/mol |

| Appearance | White amorphous powder |

| HR-ESI-MS | m/z [M+Na]⁺ (Exact value to be obtained from the primary literature) |

| ¹H-NMR (in C₅D₅N) | Chemical shifts (δ) and coupling constants (J) to be obtained from the primary literature. |

| ¹³C-NMR (in C₅D₅N) | Chemical shifts (δ) to be obtained from the primary literature. |

Note: The detailed NMR and MS data are crucial for the unambiguous identification of this compound and are available in the cited primary research.

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to ameliorate atopic dermatitis-like symptoms in animal models. The primary mechanism of action involves the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway.

This compound inhibits the phosphorylation of key proteins in the MAPK cascade, including p38, JNK, and ERK. This, in turn, downregulates the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).

The following diagram illustrates the inhibitory effect of this compound on the MAPK signaling pathway.

Conclusion

This compound represents a promising natural product with well-defined anti-inflammatory properties. This guide provides a foundational understanding of its discovery, isolation, and mechanism of action. For researchers and drug development professionals, this compound serves as a valuable lead compound for the development of novel anti-inflammatory therapeutics. Further investigation, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic potential. The detailed experimental data required for such endeavors are meticulously documented in the primary scientific literature, which should be consulted for any laboratory-based research.

Cynanoside F: A Technical Review of its Therapeutic Potential in Inflammatory Skin Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanoside F, a pregnane-type steroidal glycoside isolated from the roots of the oriental medicinal herb Cynanchum atratum, is emerging as a compound of significant interest for its therapeutic potential, particularly in the realm of inflammatory skin conditions.[1][2][3][4] While the crude extract of Cynanchum atratum has been traditionally recognized for its antioxidant, antitumor, and anti-inflammatory properties, recent scientific inquiry has begun to elucidate the specific molecular mechanisms of its individual constituents, with this compound demonstrating notable efficacy in preclinical models of atopic dermatitis (AD).[1][2][3] This technical guide provides an in-depth review of the current experimental evidence supporting the therapeutic potential of this compound, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to ascertain its activity.

Core Mechanism of Action: Inhibition of the MAPK/AP-1 Signaling Axis

The primary anti-inflammatory action of this compound is attributed to its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), MAPK pathways, including p38, JNK, and ERK, are activated through phosphorylation. This activation leads to the subsequent activation of the transcription factor Activator Protein-1 (AP-1), a key regulator of pro-inflammatory gene expression.[1][2]

Experimental evidence demonstrates that this compound significantly reduces the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in RAW264.7 macrophage cells.[1][2] This inhibitory effect on MAPK phosphorylation directly curtails the activation of AP-1, composed of c-Jun and c-Fos proteins, thereby downregulating the transcription and expression of key pro-inflammatory mediators.[1][3]

Interestingly, the anti-inflammatory activity of this compound appears to be specific to the MAPK/AP-1 pathway, as it does not inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, another critical regulator of inflammation.[1][2] This specificity suggests a targeted mechanism of action that may offer a favorable profile for therapeutic development.

Caption: Mechanism of action of this compound in inhibiting pro-inflammatory mediator expression.

Quantitative Data from In Vitro and In Vivo Studies

The anti-inflammatory effects of this compound have been quantified in both cell-based assays and animal models of atopic dermatitis. The following tables summarize the key quantitative findings.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | This compound Concentration | % Inhibition of LPS-induced Expression | Statistical Significance |

| IL-1β (mRNA) | 10 µM | Significant, dose-dependent | p < 0.05 |

| IL-1β (mRNA) | 20 µM | Significant, dose-dependent | p < 0.01 |

| IL-6 (mRNA) | 10 µM | Significant, dose-dependent | p < 0.05 |

| IL-6 (mRNA) | 20 µM | Significant, dose-dependent | p < 0.01 |

| IL-1β (protein) | 10 µM | Significant, dose-dependent | p < 0.05 |

| IL-1β (protein) | 20 µM | Significant, dose-dependent | p < 0.01 |

| COX-2 (protein) | 10 µM | Significant, dose-dependent | p < 0.05 |

| COX-2 (protein) | 20 µM | Significant, dose-dependent | p < 0.01 |

Data synthesized from findings reported in the literature.[1][2]

Table 2: In Vivo Effects of this compound in an Oxazolone-Induced Atopic Dermatitis Mouse Model

| Parameter | Treatment Group | Result | Statistical Significance |

| Epidermal Thickness | This compound-treated | Marked decrease vs. control | Not specified |

| Mast Cell Infiltration | This compound-treated | Marked decrease vs. control | Not specified |

| Histamine Levels | This compound-treated | Marked decrease vs. control | Not specified |

| IL-1β (mRNA) | This compound-treated | Consistently lowered vs. control | Not specified |

| IL-4 (mRNA) | This compound-treated | Consistently lowered vs. control | Not specified |

| TSLP (mRNA) | This compound-treated | Consistently lowered vs. control | Not specified |

| c-Jun Phosphorylation | This compound-treated | Lowered vs. control | Not specified |

| c-Fos Protein Levels | This compound-treated | Lowered vs. control | Not specified |

Data synthesized from findings reported in the literature.[1][3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the therapeutic potential of this compound.

In Vitro Anti-inflammatory Activity Assessment

Cell Culture and Treatment: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from RAW264.7 cells using a TRIzol reagent according to the manufacturer's protocol. cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (IL-1β, IL-6) was normalized to the expression of a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.

Western Blot Analysis: Cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against IL-1β, COX-2, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and β-actin overnight at 4°C. After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.

In Vivo Atopic Dermatitis Mouse Model

Animal Model: An atopic dermatitis-like skin lesion was induced in mice (e.g., BALB/c) by sensitization and repeated challenge with oxazolone. Briefly, the abdominal skin of the mice was sensitized with a solution of oxazolone. After a set period, the dorsal side of the ears was repeatedly challenged with a lower concentration of oxazolone to induce a chronic inflammatory response.

Treatment: this compound was dissolved in an appropriate vehicle and topically applied to the ear lesions of the treatment group mice daily for the duration of the experiment. The control group received the vehicle alone.

Evaluation of Therapeutic Efficacy:

-

Ear Thickness: Ear thickness was measured using a digital caliper at regular intervals.

-

Histological Analysis: At the end of the experiment, mice were euthanized, and ear tissues were collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin (H&E) to assess epidermal thickness and with toluidine blue to count infiltrated mast cells.

-

Histamine Assay: Histamine levels in the ear tissue were measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Gene and Protein Expression Analysis: RNA and protein were extracted from the ear tissues to analyze the expression of pro-inflammatory cytokines (IL-1β, IL-4, TSLP) and AP-1 components (c-Jun, c-Fos) via qRT-PCR and Western blotting, respectively, as described in the in vitro protocol.

Conclusion and Future Directions

The existing body of evidence strongly supports the therapeutic potential of this compound as a novel agent for the management of atopic dermatitis and potentially other inflammatory skin disorders.[1][3] Its specific inhibitory action on the MAPK/AP-1 signaling pathway provides a clear and compelling mechanism of action. The significant reduction of key pro-inflammatory mediators in both in vitro and in vivo models underscores its potent anti-inflammatory effects.

Future research should focus on several key areas to advance the development of this compound as a therapeutic candidate:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to understand its bioavailability and optimize dosing regimens.

-

Toxicology and Safety Assessment: Comprehensive safety studies are required to determine the potential for any adverse effects and to establish a safe therapeutic window.

-

Efficacy in Other Inflammatory Models: Investigating the efficacy of this compound in other models of inflammatory diseases could broaden its therapeutic applications.

-

Clinical Trials: Ultimately, well-designed clinical trials in human subjects are needed to confirm the safety and efficacy of this compound for the treatment of atopic dermatitis.

References

- 1. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cistanoside F Ameliorates Lipid Accumulation and Enhances Myogenic Differentiation via AMPK-Dependent Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation | Semantic Scholar [semanticscholar.org]

The Suppressive Role of Cynanoside F on MAPK/AP-1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Cynanoside F, a pregnane-type steroidal glycoside isolated from the root of Cynanchum atratum, exerts its anti-inflammatory effects through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascade. The following sections detail the quantitative effects of this compound, comprehensive experimental protocols, and visual representations of the key signaling pathways and workflows.

Quantitative Data Summary

The anti-inflammatory activity of this compound (CF) has been quantified in in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The data consistently demonstrates a dose-dependent inhibition of key inflammatory mediators and signaling molecules.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Treatment | IL-1β mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-1β Protein Expression (Relative Level) | COX-2 Protein Expression (Relative Level) |

| Control | 1.0 | 1.0 | Undetectable | Undetectable |

| LPS (500 ng/mL) | ~18 | ~25 | ~1.0 | ~1.0 |

| LPS + CF (0.1 µM) | ~12 | ~18 | ~0.6 | ~0.7 |

| LPS + CF (1 µM) | ~5 | ~8 | ~0.2 | ~0.3 |

| Data is approximated from graphical representations in the source literature and presented as relative values for comparative purposes.[1] |

Table 2: Inhibitory Effect of this compound on MAPK and AP-1 Signaling Components in LPS-stimulated RAW264.7 Macrophages

| Treatment | p-p38/p38 (Relative Ratio) | p-JNK/JNK (Relative Ratio) | p-ERK/ERK (Relative Ratio) | p-c-Jun/c-Jun (Relative Ratio) | AP-1 Luciferase Activity (Relative Light Units) |

| Control | ~0.1 | ~0.1 | ~0.1 | ~0.1 | ~1.0 |

| LPS (500 ng/mL) | 1.0 | 1.0 | 1.0 | 1.0 | ~4.5 |

| LPS + CF (0.1 µM) | ~0.7 | ~0.6 | ~0.8 | ~0.7 | ~3.0 |

| LPS + CF (1 µM) | ~0.3 | ~0.2 | ~0.4 | ~0.3 | ~1.5 |

| Data is approximated from graphical representations in the source literature and presented as relative values for comparative purposes.[1] |

Core Signaling Pathway and Mechanism of Action

This compound selectively targets the MAPK signaling pathway to suppress inflammation. Upon stimulation by inflammatory agents like LPS, a phosphorylation cascade activates the MAPK proteins p38, JNK, and ERK. These activated kinases then phosphorylate and activate the components of the AP-1 transcription factor, primarily c-Jun and c-Fos. Activated AP-1 translocates to the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, and COX-2.[1][2][3] this compound intervenes by significantly reducing the phosphorylation of p38, JNK, and ERK, thereby preventing the subsequent activation of c-Jun and the overall transcriptional activity of AP-1.[1][4] Notably, this compound does not affect the NF-κB signaling pathway, indicating a specific mechanism of action.[1]

References

- 1. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]

- 4. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies on Cynanoside F Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynanoside F, a pregnane-type steroidal glycoside isolated from the medicinal herb Cynanchum atratum, has garnered interest for its potential pharmacological activities. While preliminary studies have focused on its anti-inflammatory properties, the cytotoxic potential of this compound remains a nascent area of investigation. This technical guide synthesizes the currently available in-vitro data on this compound, with a focus on its effects on cell viability and relevant signaling pathways. Due to the limited direct research on its cytotoxicity, this paper also draws upon data from related compounds and discusses potential mechanisms of action to guide future research in drug discovery and development.

Introduction

Cynanchum atratum has a history of use in traditional medicine, and its extracts and isolated compounds, including various pregnane glycosides, have been reported to possess anti-inflammatory, antioxidant, and antitumor properties.[1][2][3] this compound is one such compound, and initial research has demonstrated its ability to modulate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] Given that the MAPK pathway is also critically involved in regulating apoptosis and cell survival, the observed anti-inflammatory mechanism of this compound provides a compelling rationale for investigating its potential cytotoxic effects against cancer cell lines.[1][4][5]

This document provides a comprehensive overview of the existing preliminary data on this compound's effect on cell viability, details the experimental protocols used in these initial studies, and explores the implicated signaling pathways that may be relevant to its potential cytotoxic action.

Quantitative Data on Cell Viability

Direct quantitative data on the cytotoxicity of this compound, such as IC50 values across a range of cell lines, is not extensively available in the current literature. A key study investigating its anti-inflammatory effects reported on the viability of RAW264.7 murine macrophages upon treatment with this compound. The findings are summarized in the table below.

| Cell Line | Compound | Concentrations Tested (µM) | Incubation Time | Assay | Result | Reference |

| RAW264.7 | This compound | 0.1 and 1 | 24 hours | MTT | No significant effect on cell viability | [1] |

While this study established non-toxic concentrations for its anti-inflammatory experiments, it underscores the need for further research to determine the full dose-response curve and potential cytotoxic concentrations of this compound in various cell types, particularly cancer cell lines. It is noteworthy that other pregnane glycosides isolated from the Cynanchum genus have demonstrated marked cytotoxic activities against human tumor cell lines, with IC50 values in the micromolar range.[6][7]

Experimental Protocols

The following section details the methodology for the key in-vitro assay used to assess the effect of this compound on cell viability.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: RAW264.7 macrophages were seeded at a density of 1 x 104 cells per well in 96-well plates.

-

Incubation: The cells were maintained at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Treatment: Cells were exposed to this compound at concentrations of 0.1 µM and 1 µM.

-

MTT Addition: Following a 6-hour treatment period, an MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 1 hour at 37°C with 5% CO2.

-

Formazan Solubilization: Dimethyl sulfoxide (DMSO) (100 µL) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solutions was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cellular viability was calculated as a percentage relative to the vehicle-treated control group. The experiments were performed in triplicate.[1]

Signaling Pathways

MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[1][4][5] The pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control gene expression. Key components of this pathway include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2][3] These kinases, upon activation, can phosphorylate and activate components of the activator protein-1 (AP-1) transcription factor, such as c-Jun and c-Fos.[2][3]

In the context of inflammation, studies have shown that this compound significantly reduces the phosphorylation of p38, JNK, and ERK in LPS-stimulated RAW264.7 macrophages.[2] This inhibition of MAPK signaling leads to a downstream suppression of AP-1 activity.[2][3]

The dual role of the MAPK pathway in both cell survival and apoptosis suggests that its inhibition by this compound could, depending on the cellular context and the specific stimulus, shift the balance towards apoptosis.[1][4] For instance, the JNK and p38 MAPK cascades are often involved in mediating pro-apoptotic processes in response to cellular stress.[1][5] Therefore, the demonstrated effect of this compound on this pathway warrants further investigation into its potential to induce apoptosis in cancer cells.

Visualizations

Experimental Workflow

Caption: Workflow for MTT Cell Viability Assay.

Signaling Pathway

Caption: this compound Inhibition of MAPK/AP-1 Pathway.

Conclusion and Future Directions

The preliminary in-vitro data on this compound suggest that at low micromolar concentrations, it is not cytotoxic to RAW264.7 macrophages. However, its demonstrated ability to inhibit the MAPK signaling pathway, a key regulator of both inflammation and apoptosis, points towards a potential for cytotoxic activity that warrants further investigation.

Future research should focus on:

-

Broad Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound across a panel of human cancer cell lines to determine its IC50 values and identify sensitive cell types.

-

Mechanism of Action Studies: Investigating whether the inhibition of the MAPK pathway by this compound leads to the induction of apoptosis in cancer cells. This could involve assays for caspase activation, DNA fragmentation, and changes in the expression of pro- and anti-apoptotic proteins.

-

Comparative Studies: Comparing the cytotoxic potency and mechanism of this compound with other known pregnane glycosides from Cynanchum atratum to understand the structure-activity relationships.

A thorough understanding of the cytotoxic potential of this compound will be crucial for its future development as a potential therapeutic agent in oncology.

References

- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Activity of Cynanoside F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynanoside F, a pregnane-type steroidal glycoside, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. Primarily isolated from the roots of Cynanchum atratum, a plant with a long history of use in traditional East Asian medicine, this compound presents a promising avenue for the development of novel therapeutics, particularly for inflammatory skin conditions. This technical guide provides a comprehensive overview of the ethnobotanical background, pharmacological effects, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Introduction: Ethnobotanical Context of this compound-Containing Plants

This compound is principally found in the plant species Cynanchum atratum[1]. This perennial herbaceous plant, belonging to the Apocynaceae family, is widely distributed throughout China, Korea, and Japan[1]. In traditional Chinese medicine, the dried roots and rhizomes of Cynanchum atratum, known as "Bai Wei," have been utilized for centuries to treat a variety of ailments.

Ethnobotanical records indicate the use of Cynanchum atratum for conditions characterized by inflammation and fever[2]. Traditional applications include the treatment of sore throat, tonsillitis, rheumatoid arthritis, and various skin diseases[3]. The plant is also recognized for its diuretic and detoxifying properties[3]. The extensive use of Cynanchum atratum in folk medicine to manage inflammatory conditions, including skin inflammation and ulceration, has prompted scientific investigation into its bioactive constituents[4][5].

While ethnobotanical knowledge pertains to the whole plant or its crude extracts, modern phytochemical analysis has identified C21 steroidal glycosides, such as this compound, as major bioactive components responsible for the plant's therapeutic effects[4].

Pharmacological Properties of this compound

Scientific studies have begun to elucidate the specific pharmacological activities of isolated this compound, with a primary focus on its anti-inflammatory and immunomodulatory effects.

Anti-Inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory activity, particularly in the context of skin inflammation. In both in vitro and in vivo models, this compound has been shown to suppress the production of key pro-inflammatory mediators.

In Vitro Studies: In murine macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), this compound has been observed to significantly reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), as well as the enzyme cyclooxygenase-2 (COX-2)[1][6].

In Vivo Studies: In a mouse model of atopic dermatitis induced by oxazolone, topical application of this compound led to a marked decrease in epidermal thickness, a reduction in the infiltration of mast cells, and lower levels of histamine[1][6]. Furthermore, the mRNA levels of pro-inflammatory cytokines IL-1β, interleukin-4 (IL-4), and thymic stromal lymphopoietin (TSLP) were significantly decreased in the skin tissue of this compound-treated mice[1][6].

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Pro-Inflammatory Markers in LPS-Stimulated RAW264.7 Macrophages

| Marker | Concentration of this compound | Method | Result | Reference |

| Cell Viability | 0.1 µM and 1 µM | MTT Assay | No significant cytotoxicity observed. | [1] |

| IL-1β mRNA | 0.1 µM and 1 µM | qRT-PCR | Dose-dependent inhibition of LPS-induced expression. | [1] |

| IL-6 mRNA | 0.1 µM and 1 µM | qRT-PCR | Dose-dependent inhibition of LPS-induced expression. | [1] |

| IL-1β Protein | 0.1 µM and 1 µM | Western Blot | Dose-dependent inhibition of LPS-induced expression. | [1] |

| COX-2 Protein | 0.1 µM and 1 µM | Western Blot | Dose-dependent inhibition of LPS-induced expression. | [1] |

Table 2: In Vivo Effects of this compound in an Oxazolone-Induced Atopic Dermatitis Mouse Model

| Parameter | Treatment | Method | Result | Reference |

| Epidermal Thickness | 10 µg/mL this compound (topical) | Histology (H&E Staining) | Marked decrease compared to vehicle-treated group. | [1] |

| Mast Cell Infiltration | 10 µg/mL this compound (topical) | Histology (Toluidine Blue Staining) | Significant reduction in the number of infiltrated mast cells. | [1] |

| Histamine Levels | 10 µg/mL this compound (topical) | ELISA | Significant decrease in serum histamine concentration. | [1] |

| IL-1β mRNA | 10 µg/mL this compound (topical) | qRT-PCR | Decreased expression in skin tissue. | [1] |

| IL-4 mRNA | 10 µg/mL this compound (topical) | qRT-PCR | Decreased expression in skin tissue. | [1] |

| TSLP mRNA | 10 µg/mL this compound (topical) | qRT-PCR | Decreased expression in skin tissue. | [1] |

Mechanism of Action: The MAPK/AP-1 Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and the subsequent inhibition of the Activator Protein-1 (AP-1) transcription factor[1].

In LPS-stimulated macrophages, this compound significantly reduces the phosphorylation of key MAPK members, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)[1][6]. The inhibition of MAPK phosphorylation prevents the activation of the downstream transcription factor AP-1, which is a critical regulator of many pro-inflammatory genes[1]. Specifically, this compound has been shown to decrease the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex[1][6].

Interestingly, the anti-inflammatory action of this compound appears to be independent of the Nuclear Factor-kappa B (NF-κB) signaling pathway, another major inflammatory pathway activated by LPS[1][6].

Below is a diagram illustrating the proposed mechanism of action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Extraction and Isolation of this compound

A standardized protocol for the isolation of this compound from the roots of Cynanchum atratum has not been extensively detailed in a single publication. However, a general approach based on phytochemical isolation techniques can be inferred.

In Vitro Anti-Inflammatory Assays

Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

MTT Assay for Cell Viability:

-

Seed RAW264.7 cells in 96-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM and 1 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) and incubate for 1-4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure absorbance at 570 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR):

-

Pre-treat RAW264.7 cells with this compound for 30 minutes, followed by stimulation with LPS (500 ng/mL) for 6 hours.

-

Isolate total RNA using a suitable reagent (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Normalize the expression of target genes (e.g., IL-1β, IL-6) to a housekeeping gene (e.g., β-actin).

Western Blot Analysis:

-

Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for key antibodies are:

-

p-p38, p-JNK, p-ERK: 1:1000

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

AP-1 Luciferase Reporter Assay:

-

Transfect RAW264.7 cells with an AP-1 luciferase reporter plasmid.

-

After 24 hours, pre-treat cells with this compound for 30 minutes, followed by LPS stimulation for 6 hours.

-

Measure luciferase activity using a dual-luciferase assay system.

In Vivo Atopic Dermatitis Model

Animal Model: Use BALB/c mice for the oxazolone-induced atopic dermatitis model. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Induction of Atopic Dermatitis and Treatment:

-

Sensitize the dorsal skin of mice with 1% oxazolone.

-

After one week, repeatedly apply 0.1% oxazolone and this compound (10 µg/mL) or vehicle to the dorsal skin at 2-day intervals for approximately 3 weeks.

Evaluation of Atopic Dermatitis Symptoms:

-

Sacrifice the mice and collect dorsal skin tissue and blood samples.

-

Perform histological analysis (H&E and toluidine blue staining) of skin tissue to assess epidermal thickness and mast cell infiltration.

-

Measure serum histamine levels using an ELISA kit.

-

Analyze the mRNA expression of pro-inflammatory cytokines in skin tissue by qRT-PCR.

Future Directions and Conclusion

This compound represents a promising natural product with well-defined anti-inflammatory properties and a clear mechanism of action. Its efficacy in preclinical models of atopic dermatitis suggests its potential as a therapeutic agent for inflammatory skin diseases. Further research is warranted to:

-

Fully characterize the pharmacokinetic and toxicological profile of this compound.

-

Optimize drug delivery systems for topical application.

-

Conduct clinical trials to evaluate the safety and efficacy of this compound in human subjects.

References

- 1. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cynanchum Atratum - Descrizione [tiiips.com]

- 4. researchgate.net [researchgate.net]

- 5. Cynanchum atratum inhibits the development of atopic dermatitis in 2,4-dinitrochlorobenzene-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cynanoside F: A Deep Dive into its Molecular Targets in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanoside F, a pregnane-type steroidal glycoside isolated from the root of Cynanchum atratum, has emerged as a promising natural compound for the management of inflammatory skin conditions such as atopic dermatitis (AD).[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its specific molecular targets within the intricate signaling cascades of skin inflammation. The information presented herein is synthesized from key research, offering a valuable resource for researchers and professionals in dermatology and drug development.

Core Molecular Target: The MAPK/AP-1 Signaling Axis

The primary mechanism of action for this compound in mitigating skin inflammation is the targeted suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and its downstream effector, the Activator Protein-1 (AP-1) transcription factor.[1][3][4] Notably, this compound exerts its anti-inflammatory effects without interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway, another key regulator of inflammation.[1][3][5]

Signaling Pathway Analysis

The following diagrams illustrate the molecular interactions of this compound within the cell.

Caption: this compound inhibits the MAPK/AP-1 signaling pathway.

Caption: this compound does not affect the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers in both in vitro and in vivo models.

Table 1: In Vitro Effects of this compound on RAW264.7 Macrophages

| Marker | Treatment | Result |

| IL-1β Protein Expression | LPS-induced | Significantly reduced by this compound |

| IL-6 Protein Expression | LPS-induced | Significantly reduced by this compound |

| COX-2 Protein Expression | LPS-induced | Significantly reduced by this compound |

| p38 MAPK Phosphorylation | LPS-induced | Significantly reduced by this compound |

| JNK Phosphorylation | LPS-induced | Significantly reduced by this compound |

| ERK Phosphorylation | LPS-induced | Significantly reduced by this compound |

| c-Jun Phosphorylation | LPS-induced | Consistently inhibited by this compound |

Data extracted from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][3][5]

Table 2: In Vivo Effects of this compound on Oxazolone-Induced Atopic Dermatitis Mouse Model

| Parameter | Treatment | Result |

| Epidermal Thickness | Oxazolone-induced | Markedly decreased with this compound treatment |

| Mast Cell Infiltration | Oxazolone-induced | Markedly decreased with this compound treatment |

| Histamine Amount | Oxazolone-induced | Markedly decreased with this compound treatment |

| IL-1β mRNA Level | Oxazolone-induced | Decreased with this compound application |

| IL-4 mRNA Level | Oxazolone-induced | Decreased with this compound application |

| TSLP mRNA Level | Oxazolone-induced | Consistently lowered with this compound treatment |

| c-Jun Phosphorylation | Oxazolone-induced | Lowered in skin tissues of this compound-treated mice |

| c-Fos Protein Level | Oxazolone-induced | Lowered in skin tissues of this compound-treated mice |

Data extracted from studies on an oxazolone-induced atopic dermatitis mouse model.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

In Vitro Anti-inflammatory Assay

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Inducer: Lipopolysaccharide (LPS) to stimulate an inflammatory response.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Analysis of Protein Expression:

-

Western Blot: To measure the protein levels of IL-1β, IL-6, COX-2, and the phosphorylation status of MAPKs (p38, JNK, ERK) and c-Jun.

-

Procedure:

-

Cell lysis and protein quantification.

-

SDS-PAGE for protein separation.

-

Transfer of proteins to a PVDF membrane.

-

Blocking with non-fat milk or BSA.

-

Incubation with primary antibodies overnight at 4°C.

-

Incubation with HRP-conjugated secondary antibodies.

-

Detection using an enhanced chemiluminescence (ECL) system.

-

-

In Vivo Atopic Dermatitis Model

-

Animal Model: BALB/c mice.

-

Induction of AD:

-

Sensitization with oxazolone solution on the shaved abdomen.

-

Repeated challenge with oxazolone solution on the ear to induce an AD-like phenotype.

-

-

Treatment: Topical application of this compound on the ear.

-

Analysis:

-

Histological Analysis:

-

Ear tissue fixation in 4% paraformaldehyde.

-

Paraffin embedding and sectioning.

-

Hematoxylin and eosin (H&E) staining to measure epidermal thickness.

-

Toluidine blue staining to count infiltrated mast cells.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA extraction from ear tissue using TRIzol reagent.

-

cDNA synthesis using a reverse transcription kit.

-

qRT-PCR analysis to measure mRNA levels of IL-1β, IL-4, and TSLP.

-

-

Western Blot: As described for the in vitro assay, to measure levels of phosphorylated c-Jun and c-Fos in skin tissue lysates.

-

Experimental Workflow Overview

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates a targeted anti-inflammatory activity by specifically inhibiting the MAPK/AP-1 signaling pathway, a critical cascade in the pathogenesis of skin inflammation.[1][4] This targeted approach, which spares the NF-κB pathway, suggests a more focused mechanism of action that could translate to a favorable safety profile. The presented data underscores the potential of this compound as a therapeutic agent for atopic dermatitis and other inflammatory skin disorders. Further research into its formulation, delivery, and clinical efficacy is warranted to fully realize its therapeutic potential.

References

- 1. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation [ouci.dntb.gov.ua]

- 3. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation [mdpi.com]

- 5. [PDF] this compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Cynanoside F: Physicochemical Properties and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynosure F, a pregnane-type steroidal glycoside isolated from the roots of the traditional medicinal herb Cynanchum atratum, has emerged as a molecule of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and experimental protocols associated with Cynanoside F. The information presented herein is intended to support further research and development of this promising natural product as a potential therapeutic agent.

Physicochemical Properties

Cynosure F is a complex steroidal glycoside. While a complete experimental characterization is not fully available in the public domain, the following table summarizes its known physicochemical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₂O₁₅ | [1][2][3] |

| Molecular Weight | 794.92 g/mol | [2][3][4] |

| CAS Number | 1800029-50-8 | [4][5] |

| Class | Pregnane Glycoside | [5][6] |

| Synonyms | Glaucoside C | [1] |

| Appearance | Not specified in literature. | |

| Melting Point | Not specified in literature. | |

| Optical Rotation | Not specified in literature. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Purity (Commercial) | ≥98% | [2] |

| Spectral Data (NMR, IR, UV) | Structural elucidation performed using these methods, but specific data not publicly available. | [1][3] |

Biological Characteristics and Mechanism of Action

Cynosure F is a bioactive constituent of Cynanchum atratum, a plant with a history of use in traditional medicine for treating inflammatory conditions.[5][6] Research has demonstrated that this compound possesses significant anti-inflammatory and immunosuppressive effects.[5][7]

Anti-Inflammatory Activity

The primary mechanism of action for the anti-inflammatory effects of this compound is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][7][8]

-

Inhibition of MAPK Phosphorylation: Cynosure F has been shown to significantly reduce the lipopolysaccharide (LPS)-induced phosphorylation of key MAPK members, including p38 MAPK, JNK, and ERK.[5][8]

-

Downregulation of AP-1 Activity: As a downstream consequence of MAPK inhibition, this compound consistently suppresses the activity of the transcription factor Activator Protein-1 (AP-1). AP-1 is crucial for the expression of numerous pro-inflammatory genes.[5][8]

-

Selective Pathway Inhibition: Notably, the anti-inflammatory action of this compound is selective. It does not inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, another major regulator of inflammation.[5]

-

Reduction of Pro-inflammatory Mediators: By targeting the MAPK/AP-1 axis, this compound effectively reduces the expression of pro-inflammatory cytokines and enzymes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2) in macrophage cell lines.[5][8]

Efficacy in an Atopic Dermatitis Model

In vivo studies using an oxazolone-induced atopic dermatitis (AD) mouse model have substantiated the therapeutic potential of this compound. Topical application of this compound resulted in:[5][8]

-

A marked decrease in epidermal thickness.

-

Reduced infiltration of mast cells in the skin.

-

A significant reduction in serum histamine levels.

-

Lowered mRNA levels of pro-inflammatory and allergy-associated cytokines, including IL-1β, Interleukin-4 (IL-4), and Thymic Stromal Lymphopoietin (TSLP).[5][8]

The following diagram illustrates the signaling pathway through which this compound exerts its anti-inflammatory effects.

Experimental Protocols

Generalized Isolation and Purification Protocol

-

Extraction: The air-dried and powdered roots of Cynanchum atratum are extracted with a solvent such as 80% ethanol, typically under reflux.[2] This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography, commonly using a silica gel stationary phase.

-

Elution: A solvent gradient (e.g., increasing polarity from hexane/ethyl acetate to pure ethyl acetate, or chloroform/methanol) is used to elute compounds based on their polarity.

-

Purification: Fractions containing this compound, as identified by techniques like Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., ODS), to yield the pure compound.

In Vitro Anti-inflammatory Assay Protocol

This protocol is adapted from studies on RAW264.7 murine macrophage cells.[5]

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Cell Viability (MTT Assay): To determine non-toxic concentrations, cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). An MTT assay is then performed to assess cell viability. For this compound, concentrations of 0.1 µM and 1 µM were found to be non-toxic.[5]

-

Treatment: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 0.1 µM and 1 µM) for 30 minutes.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 500 ng/mL) to the cell culture medium.

-

Incubation: The cells are incubated for a period suitable for the desired endpoint (e.g., 6 hours for mRNA and protein analysis).

-

Analysis:

-

qRT-PCR: RNA is extracted, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (e.g., IL-1β, IL-6).

-

Western Blot: Cell lysates are collected, and western blotting is performed to analyze the protein levels and phosphorylation status of target proteins (e.g., p-p38, p-JNK, p-ERK, COX-2).

-

Reporter Assays: Cells can be transfected with luciferase reporter constructs for AP-1 or NF-κB to specifically measure the activity of these transcription factors.

-

In Vivo Atopic Dermatitis Model Protocol

This protocol is based on the oxazolone-induced AD mouse model.[5]

-

Animal Model: Female BALB/c mice are typically used.

-

Sensitization: A solution of 1% oxazolone in an acetone/olive oil vehicle is applied to the shaved dorsal skin of the mice.

-

Challenge and Treatment: After a sensitization period (e.g., one week), a lower concentration of oxazolone (e.g., 0.1%) is repeatedly applied to the dorsal skin at regular intervals (e.g., every 2 days for 3 weeks) to elicit an inflammatory response. Concurrently, a solution of this compound (e.g., 10 µg/mL in a suitable vehicle like DMSO) or vehicle control is topically applied to the same area.

-

Evaluation:

-

Clinical Scoring: Skin severity can be macroscopically scored based on erythema, edema, and scaling.

-

Histological Analysis: At the end of the experiment, mice are euthanized, and dorsal skin tissue is collected for histological analysis (e.g., H&E staining for epidermal thickness, toluidine blue staining for mast cell infiltration).

-

Biochemical Analysis: Blood is collected for serum histamine analysis. Skin tissue can be processed to measure mRNA levels of relevant cytokines via qRT-PCR or protein levels via Western blot.

-

Conclusion and Future Directions

Cynosure F is a promising natural product with well-defined anti-inflammatory activity centered on the inhibition of the MAPK/AP-1 signaling pathway. Its efficacy in a preclinical model of atopic dermatitis highlights its potential for development as a topical therapeutic agent for inflammatory skin diseases.

Future research should focus on:

-

Complete Physicochemical Characterization: Obtaining definitive data for melting point, optical rotation, and detailed NMR, IR, and UV spectra.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Toxicology Studies: Conducting comprehensive safety and toxicology assessments.

-

Optimization of Formulation: Developing stable and effective formulations for topical or systemic delivery.

-

Exploration of Other Therapeutic Areas: Investigating its potential in other inflammatory conditions, given its mechanism of action.

References

- 1. Pregnane glycosides from Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunosuppressive C₂₁ steroidal glycosides from the root of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Twelve pregnane glycosides from Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isorhapontin | CAS:32727-29-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] this compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation | Semantic Scholar [semanticscholar.org]

- 8. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of antioxidative monoterpenes from Cynanchum atratum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Early research on the pharmacokinetics of Cynanoside F

An In-depth Technical Guide on the Early Research of Cynanoside F

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific early research focused on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. The available research primarily investigates its pharmacodynamic effects, particularly its anti-inflammatory properties. This guide summarizes the existing data, experimental protocols, and identified mechanisms of action to provide a foundational resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a pregnane-type steroidal glycoside found in the root of Cynanchum atratum, an oriental medicinal herb.[1][2] While the plant itself has been noted for antioxidant, antitumor, and anti-inflammatory effects, the specific scientific role of this compound has remained largely unexplored until recently.[1][2][3] The initial research has focused on its potential as an immunomodulatory and anti-inflammatory agent, particularly in the context of skin inflammation.

Experimental Protocols from Preclinical Studies

The primary body of research on this compound revolves around its efficacy in mitigating atopic dermatitis (AD), utilizing both in vitro and in vivo models. As no pharmacokinetic studies are available, the methodologies from these pharmacodynamic studies are presented below.

In Vitro Anti-inflammatory Activity Assessment

-

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in macrophages.

-

Cell Line: RAW264.7 macrophage cells.

-

Methodology:

-

RAW264.7 cells were cultured and subsequently treated with this compound.

-

Inflammation was induced in the cells using lipopolysaccharide (LPS).

-

The protein expression levels of key pro-inflammatory mediators, specifically interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), were quantified to assess the anti-inflammatory effect of this compound.[1][2]

-

In Vivo Efficacy in a Murine Model of Atopic Dermatitis

-

Objective: To evaluate the therapeutic potential of this compound in a living organism.

-

Animal Model: Oxazolone-induced AD mouse model.

-

Methodology:

-

AD-like skin inflammation was induced in mice through the application of oxazolone.

-

A cohort of these mice was administered this compound.

-

Therapeutic efficacy was assessed through histological and molecular analysis of skin tissues, measuring:

-

Changes in epidermal thickness.

-

The degree of mast cell infiltration.

-

Levels of secreted histamine.

-

mRNA expression levels of inflammatory cytokines IL-1β, IL-4, and thymic stromal lymphopoietin (TSLP).[1][2]

-

Activation of the AP-1 transcription factor by measuring the phosphorylation of c-Jun and the protein expression of c-Fos.[1][2]

-

-

Quantitative Data Summary

As of the latest available research, no quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life, bioavailability) for this compound has been published. The primary findings are qualitative and semi-quantitative, focusing on its ability to reduce inflammatory markers.

| Experimental Model | Key Findings | Reference |

| In Vitro (LPS-stimulated RAW264.7 cells) | Significantly reduced protein expression of IL-1β, IL-6, and COX-2. | [1][2] |

| In Vivo (Oxazolone-induced AD mice) | Marked decrease in epidermal thickness, number of infiltrated mast cells, and histamine amount. Consistently lowered mRNA levels of IL-1β, IL-4, and TSLP in skin tissue. | [1][2] |

Mechanism of Action: Signaling Pathway

Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This inhibition prevents the subsequent activation of the Activator Protein-1 (AP-1) transcription factor, a key regulator of inflammatory gene expression. Interestingly, the studies found that this compound did not inhibit the NF-κB signaling pathway, suggesting a specific mechanism of action.[1][2][3]

The general workflow for an in vivo study on this compound, from preparation to analysis, is outlined below.

Caption: Generalized experimental workflow for in vivo evaluation of this compound.

The diagram below illustrates the identified signaling pathway through which this compound mediates its anti-inflammatory effects.

Caption: this compound inhibits inflammation by suppressing the MAPK/AP-1 axis.

Conclusion and Future Directions

The early research on this compound establishes it as a compound of interest for its anti-inflammatory properties, with a defined mechanism of action involving the MAPK/AP-1 signaling pathway. However, the complete absence of pharmacokinetic data represents a significant knowledge gap. For this compound to advance as a potential therapeutic candidate, future research must prioritize comprehensive ADME studies. Such studies are critical to understanding its bioavailability, tissue distribution, metabolic fate, and clearance from the body, which are fundamental parameters for designing safe and effective dosing regimens.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Cynanoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanoside F is a pregnane-type steroidal glycoside identified in plants of the Cynanchum genus, notably Cynanchum atratum and Cynanchum auriculatum.[1][2][3] These plants have a history of use in traditional medicine, and recent pharmacological studies have highlighted their anti-inflammatory, antioxidant, and antitumor properties.[1][3][4] Specifically, this compound has been shown to exert significant anti-inflammatory effects by modulating key cellular signaling pathways, making it a compound of interest for therapeutic development, particularly for inflammatory conditions like atopic dermatitis.[3][4][5]

This document provides a detailed protocol for the extraction and purification of this compound from its natural plant source, based on established methodologies. It also outlines the compound's known mechanism of action and includes relevant quantitative data for experimental use.

Experimental Protocols

Protocol for Extraction of Crude this compound

This protocol is adapted from ultrasound-assisted extraction methods used for active compounds in Cynanchum auriculatum.[6][7][8]

Materials:

-

Dried and powdered roots of Cynanchum auriculatum or Cynanchum atratum.

-

80% Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Distilled Water (H₂O)

-

Ultrasonic bath

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Methodology:

-

Initial Extraction:

-

Soak the dried, powdered plant root material in 80% ethanol. A common ratio is 1:10 (w/v), for example, 100 g of plant material in 1 L of 80% ethanol.

-

Perform sonication in an ultrasonic bath for 1 hour to enhance extraction efficiency.[9]

-

Separate the supernatant by centrifugation (e.g., 5,980 g for 5 minutes) or filtration.[9]

-

Repeat the extraction process on the plant material pellet with 60% ethanol to maximize the yield of glycosides.[9]

-

Pool all the ethanol supernatants.

-

-

Concentration:

-

Concentrate the pooled ethanol extract using a rotary evaporator under reduced pressure to remove the ethanol. This will yield a crude extract concentrate.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract concentrate in distilled water to form a suspension (e.g., approximately 0.4 kg of concentrate in 1.5 L of water).[6]

-

Transfer the suspension to a large separatory funnel.

-

Perform liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the ethyl acetate extraction on the aqueous layer until the ethyl acetate layer becomes colorless.[6]

-

Pool all the collected ethyl acetate fractions.

-

Concentrate the pooled ethyl acetate solution using a rotary evaporator and then dry it under a vacuum to yield the semi-purified extract.

-

Protocol for Purification of this compound

The semi-purified extract contains a mixture of compounds. Further purification is required to isolate this compound using column chromatography.[6][7]

Materials:

-

Semi-purified extract from the extraction step.

-

Silica gel (for column chromatography).

-

Reversed-Phase C18 (RP-C18) silica gel.

-

Solvents for chromatography (e.g., gradients of hexane, ethyl acetate, methanol, water).

-

Thin-Layer Chromatography (TLC) plates.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Analytical instruments for identification (e.g., LC-MS, NMR).

Methodology:

-

Silica Gel Column Chromatography:

-

Dissolve the dried ethyl acetate extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane-ethyl acetate).

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Pool fractions containing the compound of interest based on TLC analysis.

-

-

Reversed-Phase (RP-C18) Chromatography:

-

For finer purification, subject the pooled fractions to RP-C18 column chromatography.

-

Elute the column with a polar solvent system, typically a gradient of methanol in water.

-

Collect fractions and use HPLC to monitor the purity of each fraction.

-

Pool the pure fractions containing this compound.

-

-

Compound Identification:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Quantitative Data Presentation

The following tables summarize key quantitative data from relevant studies.

Table 1: Extraction Yield

| Starting Material | Extraction Step | Yield | Reference |

|---|

| ~0.4 kg of crude ethanol extract concentrate | Partitioning with Ethyl Acetate | ~39.72 g |[6] |

Table 2: Experimental Concentrations of this compound for Biological Assays

| Assay Type | Cell/Animal Model | Concentration | Effect | Reference |

|---|---|---|---|---|

| In vitro | RAW264.7 Macrophages | 0.1 µM and 1 µM | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, COX-2) | [1][3][4] |

| In vivo | Oxazolone-induced Atopic Dermatitis Mouse Model | 10 µg/mL (topical application) | Reduction in epidermal thickness and mast cell infiltration |[1][4] |

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Diagram

This compound exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which subsequently suppresses the activation of the transcription factor AP-1.[1][3]

Caption: Inhibition of the MAPK/AP-1 pathway by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Three new steroidal glycosides from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Controls Skin Inflammation by Suppressing Mitogen-Activated Protein Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]